molecular formula C22H19N3O3 B2713890 4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941942-01-4

4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2713890
CAS No.: 941942-01-4
M. Wt: 373.412
InChI Key: MPKSJXIQVFQPNU-UHFFFAOYSA-N
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Description

4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.

    Introduction of the pyridin-4-yl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Phenol functionalization: The phenol group is typically introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and methoxy groups, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the pyridin-4-yl group or the oxazine ring, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the pyridin-4-yl group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts for cross-coupling reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyridin-4-yl group or oxazine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The pathways involved may include modulation of signaling cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical reactivity and biological activity. Its methoxy and phenol groups, in particular, provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-4-2-3-17-19-13-18(14-5-7-16(26)8-6-14)24-25(19)22(28-21(17)20)15-9-11-23-12-10-15/h2-12,19,22,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKSJXIQVFQPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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